molecular formula C11H11ClN2O3S B1351747 2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide CAS No. 535925-58-7

2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide

Cat. No. B1351747
CAS RN: 535925-58-7
M. Wt: 286.74 g/mol
InChI Key: KBNBTTCUQKBXKB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Indole and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide” would undergo would depend on the reaction conditions and the other reactants present.

Scientific Research Applications

Optical Imaging for Cancer Detection

A novel water-soluble dye incorporating the structure of 2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide showed enhanced quantum yield and stability for bioconjugation. It was developed for cancer detection through in vivo optical imaging, representing a significant advancement in the field of molecular-based beacon development for cancer diagnostics (Pham, Medarova, & Moore, 2005).

Antimicrobial and Enzyme Inhibitory Activities

Indole derivatives, including those related to 2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide, have shown significant biological activities. Derivatives synthesized from these compounds exhibited potential biological activities such as enzyme inhibition and antimicrobial effects, highlighting their importance in medicinal chemistry and pharmaceutical research (Avdeenko, Konovalova, & Yakymenko, 2020).

Future Directions

The study of indole derivatives is a rich field with many potential directions for future research . New synthetic methods, studies of biological activity, and the development of indole-based drugs are all areas of ongoing research.

properties

IUPAC Name

2-chloro-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3S/c1-14(2)18(16,17)7-3-4-10-8(5-7)9(6-15)11(12)13-10/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNBTTCUQKBXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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